

Quantum Chemical Blueprint of 1-(3-Bromophenyl)thiourea: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Bromophenyl)thiourea

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This technical guide provides an in-depth analysis of the quantum chemical properties of **1-(3-Bromophenyl)thiourea**, a molecule of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its structural, electronic, and vibrational characteristics through theoretical calculations.

Molecular Structure and Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in elucidating the three-dimensional structure of molecules. For **1-(3-Bromophenyl)thiourea**, these calculations provide optimized geometrical parameters that can be compared with experimental data from techniques like X-ray crystallography.

A foundational study has determined the crystal structure of **1-(3-Bromophenyl)thiourea**, revealing key structural features. The thiourea moiety is nearly planar, and it forms a significant dihedral angle with the benzene ring.^[1] In the solid state, the molecular packing is stabilized by a network of intermolecular hydrogen bonds.^[1]

Table 1: Selected Experimental Crystal Data for **1-(3-Bromophenyl)thiourea**^[1]

Parameter	Value
Molecular Formula	C7H7BrN2S
Molecular Weight	231.12
Crystal System	Triclinic
Space Group	P-1
a (Å)	5.5308 (8)
b (Å)	8.5316 (12)
c (Å)	9.4249 (14)
α (°)	103.500 (3)
β (°)	90.878 (3)
γ (°)	97.232 (4)
Volume (Å ³)	428.54 (11)
Z	2
Temperature (K)	100

Computational Protocol for Quantum Chemical Calculations

The following section outlines a detailed, standardized protocol for performing quantum chemical calculations on **1-(3-Bromophenyl)thiourea**, based on methodologies commonly applied to similar thiourea derivatives.[\[2\]](#)[\[3\]](#)

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically achieved using DFT methods.

- Software: Gaussian suite of programs is a standard choice.[\[2\]](#)

- Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[2] Other functionals like ωB97X-D can also be employed.[2]
- Basis Set: A common choice is the 6-311++G(d,p) basis set, which provides a good description of the electronic structure for a wide range of organic molecules.[2]
- Convergence Criteria: The optimization is continued until the forces on the atoms are negligible, and the geometry has reached a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two primary purposes:

- Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.
- Prediction of Infrared Spectrum: The calculated vibrational frequencies can be correlated with experimental FT-IR spectra. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors.

Electronic Properties Calculation

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and electronic transitions.

- Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
- Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.
- Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

Tabulated Quantum Chemical Data

The following tables summarize the kind of quantitative data that would be obtained from the computational protocol described above.

Table 2: Calculated Optimized Geometrical Parameters (Illustrative)

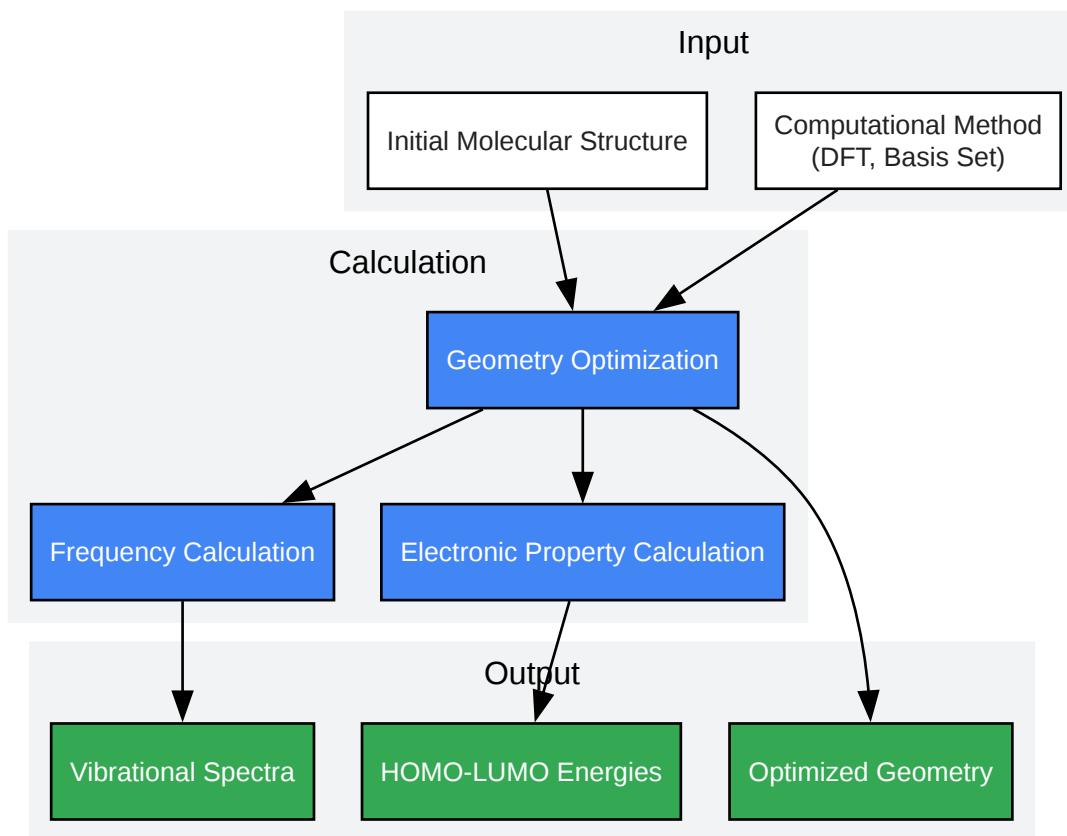
Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
C=S	Value		
C-N (thiourea)	Value		
C-N (phenyl)	Value		
C-Br	Value		
N-C-N	Value		
C-N-C	Value		
C-C-Br	Value		
Phenyl-Thiourea	Value		

Table 3: Calculated Vibrational Frequencies and Electronic Properties (Illustrative)

Property	Value
Key Vibrational Frequencies (cm ⁻¹)	v(N-H), v(C=S), v(C-N)
HOMO Energy (eV)	Value
LUMO Energy (eV)	Value
HOMO-LUMO Gap (eV)	Value
Dipole Moment (Debye)	Value

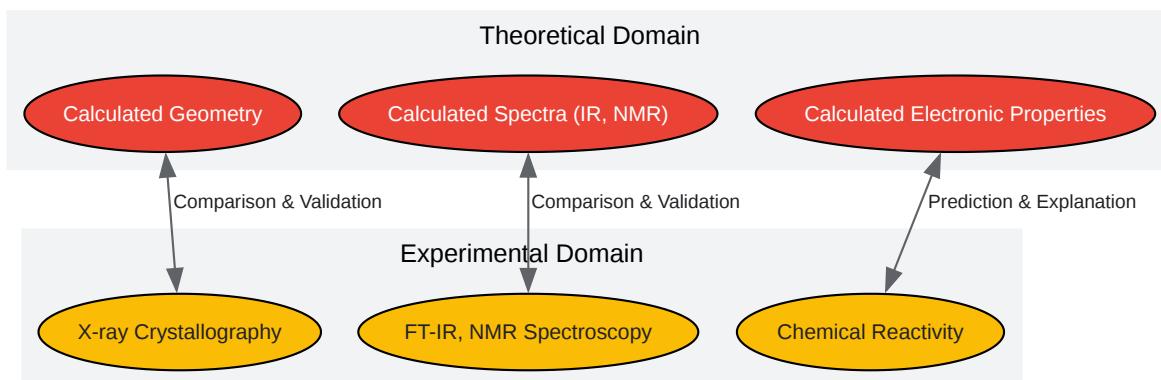
Visualizing Computational Workflows and Relationships

Diagrams are essential for illustrating the logical flow of computational studies and the interplay between theoretical and experimental data.



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Caption: Workflow for Quantum Chemical Calculations.



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Caption: Theory-Experiment Correlation.

Conclusion

The quantum chemical analysis of **1-(3-Bromophenyl)thiourea** provides invaluable insights into its molecular properties. By combining DFT calculations with experimental data, a detailed understanding of its geometry, vibrational modes, and electronic structure can be achieved. This knowledge is crucial for rational drug design and the development of new materials, enabling predictions of molecular behavior and interactions. The protocols and data presented in this guide serve as a foundational resource for further research and development involving this and related thiourea derivatives.

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References

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